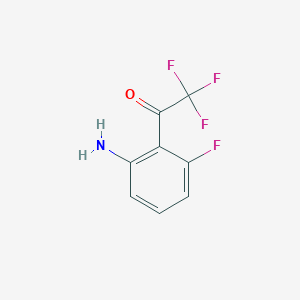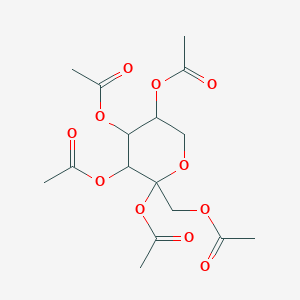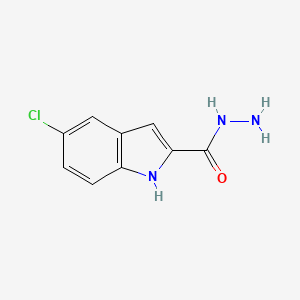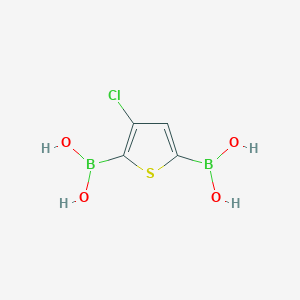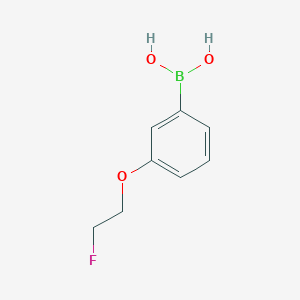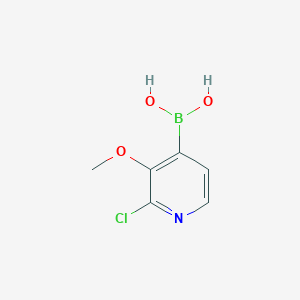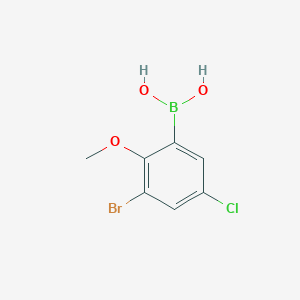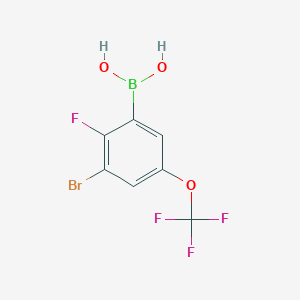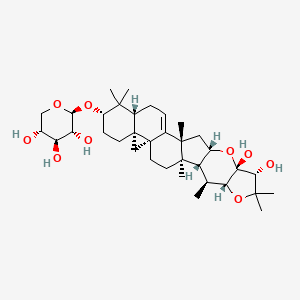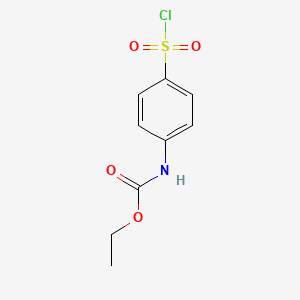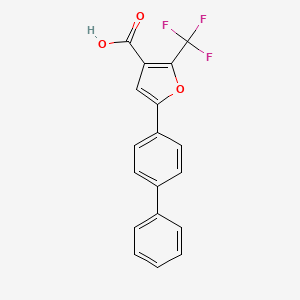
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid
Übersicht
Beschreibung
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is a compound that belongs to the class of furan carboxylic acids. These compounds are of significant interest due to their potential applications in the pharmaceutical and polymer industries. While the provided papers do not directly discuss 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, they do provide insights into the broader class of furan carboxylic acids and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of furan carboxylic acids can be achieved through various methods. One approach is the one-pot enzyme cascade system, which allows for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This method utilizes a dual-enzyme cascade system composed of galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) to produce 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) with yields of more than 95% . Another scalable route to furan-2,5-dicarboxylic acid (FDCA) involves carbonate-promoted C–H carboxylation, which uses 2-furoic acid and CO2, avoiding late-stage oxidation and generating high yields on a preparative scale .
Molecular Structure Analysis
The molecular structure of furan carboxylic acids is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The furan ring can be substituted with various functional groups, leading to a wide range of derivatives with different properties. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed to provide structural data on these compounds . Similarly, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined to understand the molecular interactions with its protein target .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions due to their reactive sites. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, suggesting that furan carboxylic acids could potentially participate in similar reactions . The presence of the carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. The presence of substituents such as nitro groups, fluorine atoms, or trifluoromethyl groups can affect the acidity, reactivity, and overall stability of the molecule. The papers provided do not directly discuss the physical and chemical properties of 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, but they do highlight the importance of structural features in determining the properties of related compounds .
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
- Furan-2-carboxylic acids, closely related to the compound , have been identified as promising antimycobacterial agents. They show potential in interfering with iron homeostasis, crucial for the survival of mycobacteria (Mori et al., 2022).
Synthesis and Reactions
- The compound's derivatives have been synthesized and studied for various reactions. For example, derivatives of furan-2-carboxylic acid have been used to create furo[3,2-c]pyridine, a compound with potential relevance in pharmaceutical chemistry (Bradiaková et al., 2008).
Anti-Cancer and NF-κB Inhibition
- Naphthofuran derivatives, similar to 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid, have shown potential as anticancer agents and inhibitors of NF-κB activity. These compounds, particularly those with electron-withdrawing groups, have exhibited potent cytotoxicity against various cancer cell lines (Choi et al., 2016).
Biobased Building Blocks
- Furan carboxylic acids are highlighted as valuable biobased building blocks in the pharmaceutical and polymer industries. Enzyme-catalyzed synthesis of these compounds from biomass-derived furans is a significant area of research, offering eco-friendly and sustainable pathways (Jia et al., 2019).
Antibacterial Properties
- Some derivatives of furan-2-carboxylic acid have been synthesized and evaluated for their antibacterial properties. These compounds offer potential in the development of new antibacterial drugs (Cansiz et al., 2004).
Improved Biosynthesis Methods
- Advances in biosynthesis of furan-based carboxylic acids using recombinant Escherichia coli cells have been made. This is particularly relevant for industrial applications where high yield and substrate tolerance are critical (Wang et al., 2020).
Bioactivity of Natural Compounds
- Research on furan-2-carboxylic acids derived from natural sources, such as tobacco roots, has shown anti-tobacco mosaic virus and cytotoxic activities. This illustrates the potential of these compounds in agricultural and medicinal applications (Wu et al., 2018).
Eigenschaften
IUPAC Name |
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O3/c19-18(20,21)16-14(17(22)23)10-15(24-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZOLBZNUYWBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(O3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371075 | |
| Record name | 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid | |
CAS RN |
241154-06-3 | |
| Record name | 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





